molecular formula C7H5IN2 B1323406 5-Iodo-1H-indazole CAS No. 55919-82-9

5-Iodo-1H-indazole

Cat. No.: B1323406
CAS No.: 55919-82-9
M. Wt: 244.03 g/mol
InChI Key: CGCHCLICSHIAAM-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Iodo-1,2,3-triazoles and Radioactive Labeling

5-Iodo-1H-indazole is utilized in the synthesis of iodo-1,2,3-triazoles, which have significant chemical and biomedical applications. A novel method for the aqueous synthesis of 5-iodo-1,2,3-triazoles enables direct modification of bioactive molecules in water, including peptides, and facilitates radioactive iodine labeling, highlighting its potential in drug discovery and molecular imaging (Li et al., 2017).

Cross-Coupling Reactions

This compound derivatives are explored for their reactivity in palladium-catalyzed cross-coupling reactions. These reactions produce a range of functionalized indazoles with potential as 5-HT receptor ligands, illustrating the compound's utility in synthesizing new bioactive molecules (Witulski et al., 2005).

Organic Synthesis and Drug Discovery

The combination of CuI and NBS catalytic systems in the presence of this compound allows for the efficient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazoles. This method's tolerance for various sensitive groups underlines its potential applications in organic synthesis and drug discovery (Li et al., 2008).

Efficient Synthesis of N-1-Functionalized Indazoles

The compound plays a role in the synthesis of 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions. This demonstrates its importance in creating novel bioactive indazoles, expanding the scope of potential pharmaceuticals (Fraile et al., 2011).

Radiochemical Reaction for Molecular Probes

This compound is integral in a one-pot, three-component radiochemical reaction to assemble 125I-labeled molecular probes. The method's broad applicability and potential to rapidly assemble molecular probes underscore its significance in nuclear imaging and diagnostics (Yan et al., 2013).

Gelation Solvents and Superorganogels

The compound is used to investigate the influence of halogen bond on the gelation of organogel systems. Its ability to form superorganogels and respond to various stimuli highlights its potential in materials science and nanotechnology (Huang et al., 2017).

Building Blocks for Synthesis

This compound is recognized as a versatile building block for synthesizing diverse 1,4,5-trisubstituted 1,2,3-triazoles. Its applications in creating new C–C, C–heteroatom, or C–D(T) bonds, along with its use in radiolabeling, highlight its versatility in synthetic chemistry (Balova et al., 2020).

Synthesis from Organic Azides and Terminal Alkynes

An improved method for preparing 5-iodo-1,2,3-triazoles directly from organic azides and terminal alkynes showcases the compound's role in facilitating efficient and selective syntheses in organic chemistry (Zhu et al., 2013).

Mechanism of Action

While the specific mechanism of action for 5-Iodo-1H-indazole is not mentioned in the retrieved papers, indazole derivatives are known to possess a wide range of pharmacological activities . For example, some indazole-containing drugs have been used as anticancer drugs and tyrosine kinase inhibitors .

Safety and Hazards

While specific safety and hazard information for 5-Iodo-1H-indazole is not available in the retrieved papers, it’s important to handle all chemicals with care. Some similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHCLICSHIAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619590
Record name 5-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55919-82-9
Record name 5-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Aminoindazole (64.73 g, 486.13 mmol) was suspended in 600 mL water and ca. 600 mL ice, and conc. HCl (200 mL, 5759 mmol) was added. The mixture was cooled in an ice-salt bath to ca. −5° C. To this mixture was added, dropwise, a solution of sodium nitrite (37.34 g, 541.2 mmol) in 200 mL water (took about 1 hr). The internal temperature was kept below ca. +2° C. The resulting brown solution was stirred for a further 15 min at −5° C., then a solution of potassium iodide (97 g, 584.34 mmol) in 250 mL water was slowly added dropwise (took about 30 min). After complete addition, the reaction was heated to 90° C. for 1.5 hr. After allowing to cool, the solution was filtered to give a fine black solid and the filtrate was allowed to sit overnight in the refrigerator. The next day the filtrate was filtered again and the two solids were combined and dried to give 5-iodoindazole (126.63 g, 106%).
Quantity
64.73 g
Type
reactant
Reaction Step One
Quantity
37.34 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
106%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Amino-1H-indazole (10.21 g, 76.7 mmol) was suspended in a mixture of water (100 mL), ice (100 mL), and concentrated HCl (35 mL). The mixture was cooled in an ice-salt bath to an internal temperature of −5° C. To this mixture was added a solution of sodium nitrite (5.82 g, 84.4 mmol) in water (30 mL), which had been cooled to 0° C. The resulting diazonium solution was stirred for 10 minutes at −5° C., then a solution of potassium iodide (15.3 g, 92 mmol) in water (50 mL) was added slowly dropwise. Significant foaming occurred with the first few drops of KI solution, and then a black, tarry gum formed. After the addition was completed, the mixture was heated to 90° C. for 1 hour. The tarry precipitate dissolved and purple vapor was evolved during heating. The reaction was then cooled to room temperature, causing a fine brown precipitate to form. This precipitate was collected by suction filtration, and dried under vacuum to give 5-iodoindazole 2a (14.12 g, 75%) as a brown powder: Rf=0.28 (50% ethyl acetate/hexanes); 1H NMR (DMSO-d6) δ 7.40 (d, 1H, J=9.0 Hz), 7.56 (dd, 1H, J=8.5, 1.5 Hz), 8.01 (s, 1H) 8.16 (s, 1H), 13.23 (s, 1H). Anal. (C7H5IN2) C, H, I, N.
Quantity
10.21 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.3 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods IV

Procedure details

To a solution of 4-iodo-2-methylaniline (1.09 g, 4.68 mmol) in CH3CO2H (40 mL), were added NaNO2 (0.39 g, 5.65 mmol) and water (1 mL) at 10° C. The resulting mixture was stirred at room temperature for 6 hours. Upon completion, the reaction mixture was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜40% EtOAc in petroleum ether) affording the title compound (0.90 g). 1H NMR (DMSO-d6, 400 MHz): δ 13.23 (br, 1H), 8.18 (s, 1H), 8.02 (s, 1H), 7.57 (d, 1H), 7.41 (d, 1H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

5-Bromo-1H-indazole (2.0 g, 10.15 mmol) was dissolved in dioxane (50 ml) and stirred under N2 atmosphere. Copper iodide (97 mg, 0.51 mmol), sodium iodide (3.04 g, 20.3 mmol) and trans-1,2-bis-(methylamino)-cyclohexane (147 mg, 1.02 mmol) was added and the reaction mixture was stirred for 68 hours at 110° C. The cooled solution was filtered and the filtrate concentrated under reduced pressure. The residue was dissolved in DCM (20 mL) and extracted with aqueous ammonia (1M, 5×10 mL). The organic phase was then washed three times with an aqueous Na2S2O3 solution, dried over MgSO4, filtered and concentrated under reduced pressure to give the product as a white solid (2.43 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
97 mg
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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